2-Fluorospiro[3.3]heptan-6-amine;hydrochloride
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Overview
Description
2-Fluorospiro[33]heptan-6-amine;hydrochloride is a chemical compound with the molecular formula C7H12FN·HCl It is a spirocyclic amine derivative, characterized by a fluorine atom attached to the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorospiro[3.3]heptan-6-amine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring system can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced through an amination reaction, which may involve the use of ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluorospiro[3.3]heptan-6-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorospiro[3.3]heptan-6-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluorospiro[3.3]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The spirocyclic structure provides rigidity, which can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorospiro[3.3]heptan-2-amine;hydrochloride
- 6-Fluorospiro[3.3]heptan-2-amine;hydrochloride
- Spiro[3.3]heptan-6-amine;hydrochloride
Uniqueness
2-Fluorospiro[3.3]heptan-6-amine;hydrochloride is unique due to the position of the fluorine atom and the specific spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13ClFN |
---|---|
Molecular Weight |
165.63 g/mol |
IUPAC Name |
2-fluorospiro[3.3]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C7H12FN.ClH/c8-5-1-7(2-5)3-6(9)4-7;/h5-6H,1-4,9H2;1H |
InChI Key |
QJUJRBISCAJLJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)N.Cl |
Origin of Product |
United States |
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